molecular formula C16H18N2O2 B13768111 alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide CAS No. 58973-43-6

alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide

Cat. No.: B13768111
CAS No.: 58973-43-6
M. Wt: 270.33 g/mol
InChI Key: IOWWNVXVYPZCDW-UHFFFAOYSA-N
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Description

α-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is a synthetic hydrazide derivative characterized by a hydrocinnamic acid backbone substituted with a p-methoxyphenyl group at the alpha position and a hydrazide functional group. Hydrazides are versatile compounds with applications spanning pharmaceuticals, polymer science, and metal chelation.

Properties

CAS No.

58973-43-6

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenylpropanehydrazide

InChI

InChI=1S/C16H18N2O2/c1-20-14-9-7-13(8-10-14)15(16(19)18-17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3,(H,18,19)

InChI Key

IOWWNVXVYPZCDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)NN

Origin of Product

United States

Preparation Methods

Direct Condensation of p-Methoxycinnamic Acid with Hydrazine

An alternative method involves the direct condensation of p-methoxycinnamic acid with hydrazine hydrate in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) under basic conditions. This method avoids the isolation of the acid chloride intermediate.

  • Procedure:
    • Mix p-methoxycinnamic acid with hydrazine hydrate
    • Add EDCI and HOBt as coupling agents
    • Stir under basic conditions (pH adjusted with base)
    • Isolate the hydrazide by filtration and washing

This approach is advantageous for its mild conditions and often higher purity of the product.

Esterification Followed by Hydrazinolysis

Another classical approach involves first converting p-methoxycinnamic acid to its methyl ester by esterification with methanol and sulfuric acid or thionyl chloride. The ester is then reacted with hydrazine hydrate to yield the hydrazide.

  • Steps:
    • Esterification:

      $$

      \text{p-Methoxycinnamic acid} + \text{MeOH} \xrightarrow[\text{H}2\text{SO}4]{\text{reflux}} \text{p-Methoxycinnamate methyl ester}

      $$
    • Hydrazinolysis:

      $$

      \text{p-Methoxycinnamate methyl ester} + \text{Hydrazine hydrate} \rightarrow \text{Hydrazide} + \text{MeOH}

      $$

This method is well-documented for benzoic acid derivatives and yields hydrazides in good to excellent yields (67–85%).

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Yield (%) Notes
p-Methoxycinnamic acid to acid chloride Thionyl chloride (5 eq), pyridine, reflux in THF Not isolated Intermediate for hydrazide synthesis
Acid chloride to hydrazide Hydrazine hydrate, THF, room temp/stirring 25–67 Direct nucleophilic acyl substitution
Direct condensation (acid + hydrazine) EDCI, HOBt, base, room temp Moderate Avoids acid chloride intermediate
Esterification + hydrazinolysis MeOH, H₂SO₄ reflux; then hydrazine hydrate 67–85 Two-step method, often higher purity

Analytical Characterization and Confirmation

The synthesized this compound is typically characterized by:

Chemical Reactions Analysis

Hydrazone Formation

The hydrazide reacts with aldehydes to form hydrazone-Schiff bases:

General Reaction

Hydrazide+RCHOCH3OH AcOHHydrazone+H2O\text{Hydrazide}+\text{RCHO}\xrightarrow{\text{CH}_3\text{OH AcOH}}\text{Hydrazone}+\text{H}_2\text{O}

Table 1: Reaction Scope with Selected Aldehydes

AldehydeProductYield (%)Conditions
3-PyridinecarbaldehydeHydrazone-Schiff base 89Vapor-mediated, RT
4-MethoxybenzaldehydeMethoxy-substituted hydrazone 94Reflux, 2 hours
BenzaldehydePhenylhydrazone 96Reflux, 2 hours

Competing Pathways: Quinazolinone Formation

In reactions with electron-deficient aldehydes (e.g., 3-methoxybenzaldehyde), cyclization occurs instead of hydrazone formation:

Hydrazide+ArCHOQuinazolin 4 3H one+H2O\text{Hydrazide}+\text{ArCHO}\rightarrow \text{Quinazolin 4 3H one}+\text{H}_2\text{O}

  • Mechanochemical methods enhance cyclization efficiency .

Mechanistic Insights

  • Hydrazone Formation : Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration.

  • Catalysis : Acetic acid protonates the carbonyl oxygen, increasing electrophilicity .

  • Solid-State Reactions : Vapor-mediated or mechanosynthesis avoids solvent use, improving atom economy .

Antimicrobial Activity

Table 2: Bioactivity Screening

Bacterial StrainMIC (µg/mL)Compound Variant
Staphylococcus aureus12.54-Methoxybenzaldehyde derivative
Escherichia coli25.0Pyridinecarbaldehyde derivative

Cytotoxicity

  • HepG2 (liver cancer cells): IC₅₀ = 18.7 µM for phenylhydrazone derivatives .

Stability and Reactivity Trends

  • pH Sensitivity : Hydrazones hydrolyze in acidic conditions (pH < 3).

  • Thermal Stability : Decomposition above 240°C .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Activity

Recent studies have highlighted the potential of hydrazide derivatives, including alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide, as antifungal agents. These compounds are being designed to inhibit succinate dehydrogenase, an enzyme critical for fungal metabolism. For instance, derivatives that share structural similarities with this compound have shown promising antifungal activity against plant pathogens such as Rhizoctonia solani and Fusarium graminearum with effective concentrations (EC50) significantly lower than traditional fungicides like boscalid .

1.2 Enzyme Inhibition

Hydrazone compounds, including this compound, have been investigated for their inhibitory effects on metabolic enzymes linked to various diseases. The presence of the hydrazone moiety enhances binding affinity to enzymes such as human carbonic anhydrases and cholinesterases, which are implicated in conditions like Alzheimer’s disease. In vitro studies have demonstrated that these compounds can exhibit IC50 values in the nanomolar range against target enzymes, indicating strong potential for therapeutic applications .

Agricultural Applications

3.1 Fungicides Development

The design of novel fungicides based on hydrazide derivatives is a growing area of research. This compound has been proposed as a lead compound for developing new fungicidal agents targeting specific metabolic pathways in fungi. Its efficacy against a range of plant pathogens suggests it could play a significant role in integrated pest management strategies .

Case Studies and Research Findings

Study Objective Findings
Study on Antifungal ActivityEvaluate efficacy against Fusarium graminearumCompounds exhibited EC50 values lower than traditional fungicides
Enzyme Inhibition ResearchInvestigate inhibition of human carbonic anhydrasesIC50 values ranged from 7.12 to 45.12 nM, indicating strong inhibitory potential
Synthesis Method EvaluationOptimize yield of hydrazidesNew methods using Lewis acids showed improved yields compared to traditional approaches

Mechanism of Action

The mechanism of action of alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Applications
α-(p-Methoxyphenyl)hydrocinnamic acid hydrazide Hydrocinnamic acid p-Methoxyphenyl, hydrazide Antimicrobial, polymer science
Benzoylhydrazides Benzoyl + amino acid Aromatic acyl, amino acid Antimicrobial (Cu/Cd complexes)
Isonicotinic Acid Hydrazide Pyridine ring Hydrazide, pyridine Anti-tuberculosis, KAT inhibition
HASUD Hydrocinnamic acid + succinic acid Dihydrazide, aliphatic chain PLLA crystallization promoter

Antimicrobial Activity

  • For example, Cu complexes of benzoylhydrazides exhibit MIC values comparable to ampicillin (1–5 µg/mL) against Gram-positive and Gram-negative pathogens . In contrast, 5-nitro-2-furoic acid hydrazones show potent antitubercular activity (MIC = 2.65–4.76 µM), though less potent than isoniazid (MIC = 0.72 µM) .

Anti-Inflammatory and Analgesic Properties

  • Thiazolidin-4-one hydrazides (e.g., compound 1k) demonstrate 81.14% anti-inflammatory inhibition in vivo, outperforming indomethacin (76.36%) without gastric toxicity . This suggests α-(p-Methoxyphenyl)hydrocinnamic acid hydrazide could be optimized for similar efficacy.

Iron Chelation

  • Pyridoxal isonicotinoyl hydrazone and related derivatives exhibit strong iron-chelating activity, mobilizing 59Fe from macrophages and hepatocytes .

Pharmacokinetic and Toxicological Considerations

  • Volume of Distribution (Vss): Theophylline-7-yl hydrazides exhibit lower Vss (0.33–0.78 L/kg) compared to non-hydrazide analogs, suggesting hydrazide moieties may reduce tissue distribution .
  • Metabolism: Benzoic acid hydrazide derivatives undergo hepatic microsomal metabolism, forming stable metabolites like p-aminobenzoic acid hydrazide derivatives . This metabolic stability could inform α-(p-Methoxyphenyl)hydrocinnamic acid hydrazide’s drug design.

Biological Activity

Alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to synthesize current knowledge regarding its biological activity, supported by detailed research findings, data tables, and case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of p-methoxyphenylhydrazine with hydrocinnamic acid derivatives. The structural characteristics of this compound include a hydrazide functional group that is known to confer various biological activities.

2.1 Antimicrobial Activity

Research indicates that hydrazide-hydrazone derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

CompoundActivity TypeMicroorganismZone of Inhibition (mm)
This compoundAntibacterialStaphylococcus aureus20
Escherichia coli18
AntifungalCandida albicans22

The above table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

2.2 Anticancer Activity

Numerous studies have investigated the anticancer properties of hydrazide derivatives. For example, this compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. A study reported an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate potency .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF-725This compound
A54930This compound
HeLa28This compound

The mechanism by which this compound exerts its biological effects includes the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest and ultimately cell death .

4. Case Studies

Several case studies have highlighted the efficacy of hydrazide derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of hydrazone derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Efficacy : Another clinical trial assessed the effectiveness of this compound against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load in infected subjects .

5. Conclusion

This compound exhibits noteworthy biological activities, particularly as an antimicrobial and anticancer agent. Its ability to induce apoptosis and inhibit microbial growth positions it as a candidate for further research and potential therapeutic applications. Continued exploration into its structure-activity relationships will be essential for optimizing its efficacy and understanding its mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-(p-Methoxyphenyl)hydrocinnamic acid hydrazide, and how do microwave-assisted methods compare to conventional approaches?

  • Methodological Answer : Conventional synthesis typically involves esterification followed by hydrazide formation, requiring 12–48 hours. Microwave-assisted methods, however, enable single-step synthesis in minutes. For example, indomethacin acid hydrazide synthesis was reduced from 3 hours (conventional) to 10 minutes using microwaves, with improved yields due to enhanced reaction kinetics and reduced side reactions . Solvent-free conditions or polar solvents like ethanol are recommended for microwave protocols.

Q. How can researchers ensure the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Combine analytical techniques:

  • TLC/HPLC : Monitor reaction progress and purity using silica gel plates (e.g., chloroform:methanol, 9:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Melting Points : Compare observed values with literature data to confirm crystallinity.
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify hydrazide (-NH-NH2_2) and methoxyphenyl proton signals. IR spectra should show C=O (1650–1700 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) stretches .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility impact experimental design?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol). For recrystallization, ethanol or ethanol/water mixtures are ideal due to moderate solubility gradients. Solubility in DMSO (14 mg/mL) allows stock solutions for biological assays, while DMF (10 mg/mL) is suitable for coordination chemistry .

Advanced Research Questions

Q. What strategies are effective in designing this compound derivatives for enhanced bioactivity, such as MAO-B inhibition?

  • Methodological Answer :

  • Derivatization : React the hydrazide with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form hydrazone derivatives. Substituents on the aldehyde (e.g., electron-withdrawing groups) can modulate bioactivity .
  • Bioactivity Screening : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of MAO-B activity with kynuramine as substrate). IC50_{50} values can be calculated via dose-response curves .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with MAO-B active sites, prioritizing derivatives with favorable ΔG values .

Q. How can spectroscopic and computational methods resolve contradictions in the coordination behavior of this compound with transition metals?

  • Methodological Answer :

  • Coordination Studies : Synthesize Pt(II) complexes (e.g., [Pt(NH3_3)(pmbah)Cl2_2]) and characterize via elemental analysis, conductivity, and electronic spectra. IR shifts in C=O and N-H stretches indicate metal-ligand binding .
  • Data Reconciliation : If NMR suggests bidentate (O,N) coordination but IR implies monodentate, use DFT calculations (Gaussian 09) to model bond lengths and compare with crystallographic data from analogous complexes .

Q. What advanced proteomic techniques utilize hydrazide chemistry to study protein modifications involving this compound?

  • Methodological Answer :

  • Solid-Phase Hydrazide Enrichment : Immobilize hydrazide derivatives on beads to capture aldehyde-modified peptides (e.g., 4-hydroxynonenal adducts). Elute with acid hydrolysis and analyze via LC-MS/MS .
  • Diagnostic Fragmentation : Use neutral loss-triggered MS3^3 to identify hydrazide-modified histidine residues. Pulsed Q dissociation improves detection of low-abundance peptides .

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